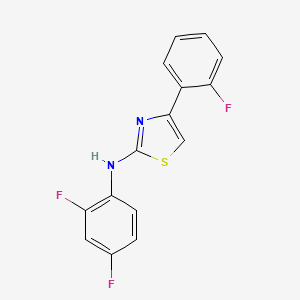
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is an organofluorine compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a thiazole ring substituted with difluorophenyl and fluorophenyl groups. This compound is of interest due to its potential biological activities and its role in the development of new pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,4-difluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines and other reduced derivatives
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(2,4-difluorophenyl)thiazole
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and fluorophenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H9F3N2S |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-9-5-6-13(12(18)7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20) |
InChI-Schlüssel |
GMWDFSJMTSMVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



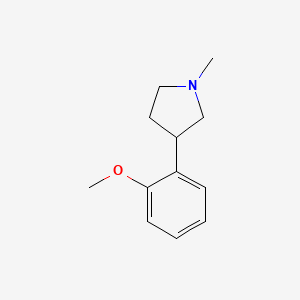
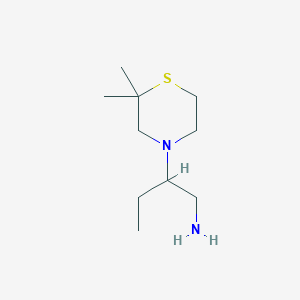

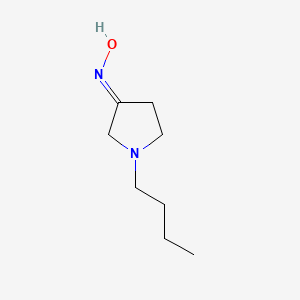
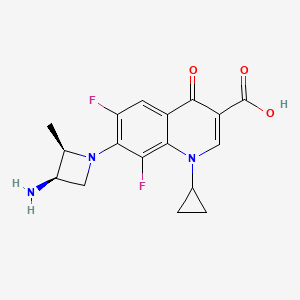
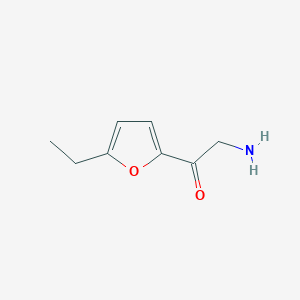
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
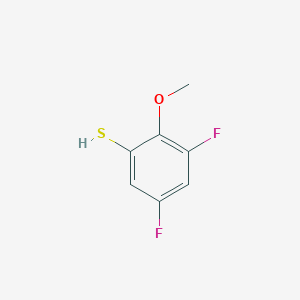
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)


![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
